

# Thermochemical properties of substituted oxirane methanols

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An In-depth Technical Guide on the Thermochemical Properties of Substituted Oxirane Methanols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted oxirane methanols, with a primary focus on the parent compound, glycidol (oxiran-2-ylmethanol). The stability, energetics, and reactivity of these bifunctional molecules are critical for their safe handling, storage, and application in various fields, including organic synthesis and drug development. This document summarizes key quantitative thermochemical data, details the experimental and computational methodologies used for their determination, and visualizes relevant workflows and reaction pathways.

### **Thermochemical Data Summary**

The thermochemical properties of glycidol have been determined through a combination of experimental calorimetry and computational methods. These data are fundamental for understanding the molecule's inherent stability and potential for energetic decomposition or polymerization.

#### **Enthalpy Data for Glycidol**

The standard enthalpies of formation, combustion, and vaporization are crucial for assessing the energy content and phase-change behavior of glycidol. The values obtained from various



sources are compiled below.

Thermochemic al Parameter	State	Value	Units	Reference(s)
Standard Enthalpy of Formation (ΔfH°)	Liquid	-241.4	kJ/mol	[1]
Ideal Gas	-186.2 ± 4.3	kJ/mol	[2]	
Standard Enthalpy of Combustion (ΔcH°)	Liquid	-1569.4 ± 1.2	kJ/mol	[1]
Enthalpy of Vaporization (ΔναρΗ°)	at 298.15 K	55.2	kJ/mol	[3]
Heat of Formation (Calculated)	N/A	-57.7	kcal/mol	[4]

Note: The calculated heat of formation by Cardillo & Nebuloni (1994) was determined using Benson's group additivity method.[4]

### **Thermal Stability and Decomposition Data**

Calorimetric studies have been conducted to evaluate the thermal stability of glycidol, particularly its propensity for exothermic polymerization.



Parameter	Condition	Value	Units	Reference
Heat of Polymerization	Neat, initiated by NaOH	-95.0	kJ/mol	[4]
Exothermic Decomposition Energy	From DSC	3.76	kJ/g	[4]
Initial Exotherm Temperature	From DSC (10°C/min)	185	°C	[4]
Initial Exotherm Temperature	From ARC	125	°C	[4]

## **Experimental and Computational Protocols**

The determination of the thermochemical data presented above relies on precise experimental techniques and robust computational models.

#### **Experimental Calorimetry Techniques**

A study by Cardillo and Nebuloni (1994) provides a clear example of the multi-technique approach required to assess the thermal stability of reactive chemicals like glycidol.[4]

- Differential Scanning Calorimetry (DSC):
  - Instrument: Mettler TA 3000 system.
  - Methodology: Samples of 2-3 mg were sealed in stainless steel crucibles and heated at
    rates of 2°C/min and 10°C/min under a nitrogen flow. DSC measures the difference in heat
    flow between the sample and a reference to detect exothermic or endothermic events,
    such as polymerization or decomposition, and to determine the associated energy release.
     [4]
- Accelerating Rate Calorimetry (ARC):
  - Instrument: Columbia Scientific Industries ARC.

#### Foundational & Exploratory





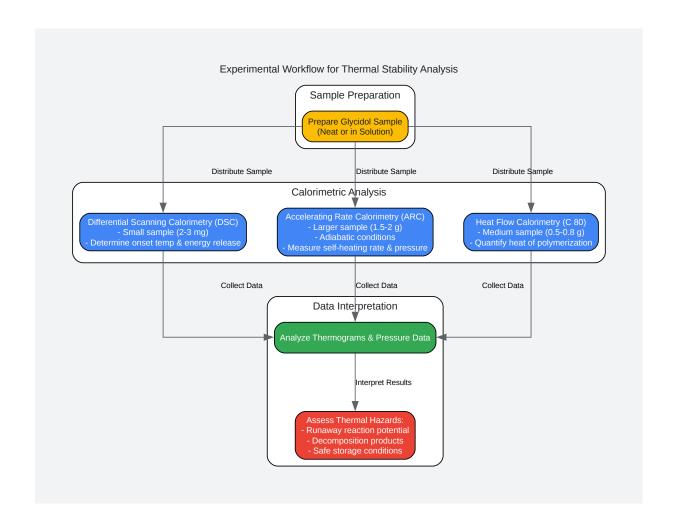
• Methodology: Spherical Hastelloy C bombs (8 mL) were loaded with 1.5-2 g of the sample. The ARC operates under adiabatic conditions, tracking the temperature and pressure of the sample as it is heated in a series of small steps. If an exothermic reaction is detected, the instrument maintains an adiabatic environment, allowing the self-heating rate of the reaction to be measured directly. This technique is crucial for determining the onset temperature of thermal runaway reactions.[4]

#### Heat Flow Calorimetry:

- Instrument: Setaram C 80 heat flow calorimeter.
- Methodology: Hastelloy C bombs (4 mL) were loaded with 0.5-0.8 g of the sample and heated at a constant rate of 0.5°C/min. This method measures the heat flow from the sample as a function of temperature, providing quantitative data on the heat of reaction under controlled heating conditions.[4]

The following diagram illustrates the typical workflow for evaluating the thermal stability of a reactive chemical using these calorimetric methods.





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Experimental workflow for thermal stability analysis.

### **Computational Thermochemistry**



High-level ab initio computational methods are indispensable for calculating thermochemical properties that are difficult to measure experimentally, such as bond dissociation energies (BDEs) and gas-phase enthalpies of formation for transient species. While specific computational studies focused solely on glycidol's BDEs are not prevalent in the reviewed literature, the general methodologies are well-established.

- Composite Methods (e.g., G4, CBS-QB3): Methods like Gaussian-4 (G4) theory and Complete Basis Set (CBS) methods are widely used to achieve high accuracy.[5] These approaches combine results from several lower-level calculations to extrapolate to a higher level of theory and a complete basis set limit, providing thermochemical values often within "chemical accuracy" (±1 kcal/mol).
- Density Functional Theory (DFT): DFT methods, such as B3LYP, are often used for geometry
  optimization and frequency calculations, which are necessary for determining zero-point
  vibrational energies (ZPVE) and thermal corrections.[5]
- Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, theoretical calculations are often applied to isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for significant cancellation of systematic errors in the calculations.[5]

## **Reaction Pathways and Energetics**

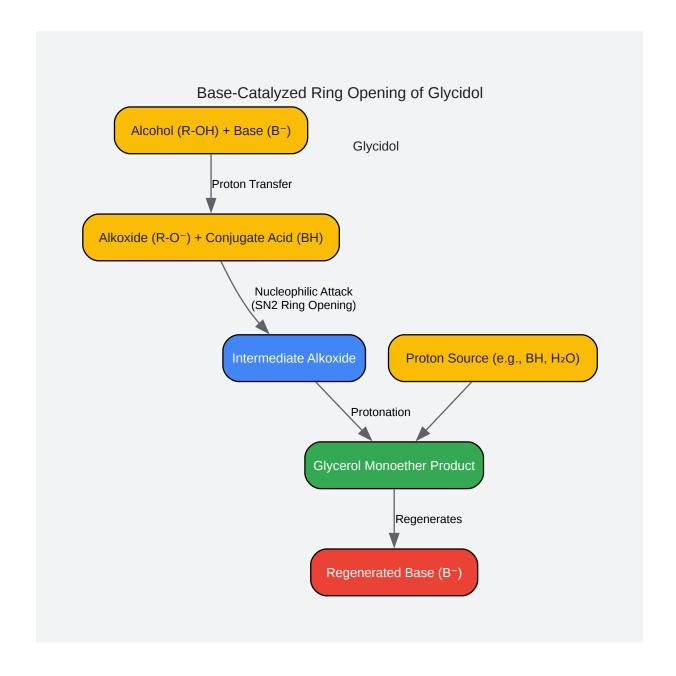
The dual functionality of oxirane methanols (epoxide and alcohol) governs their reactivity. The ring-opening of the epoxide is a key reaction, which can be catalyzed by either acids or bases.

#### **Base-Catalyzed Ring Opening**

In the presence of a basic catalyst and a nucleophile, such as an alcohol, the reaction proceeds via nucleophilic attack at the less substituted carbon of the oxirane ring. This pathway is generally regioselective and is a common method for synthesizing glycerol monoethers.[6]

The diagram below illustrates the generalized mechanism for the base-catalyzed reaction of glycidol with an alcohol (R-OH).





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Base-catalyzed reaction of glycidol with an alcohol.

This reaction is highly significant as it provides a pathway to valuable glycerol derivatives from a bio-renewable precursor.[6] The selectivity of the reaction, however, can be influenced by the nature of the alcohol and the catalyst used, with potential side reactions including the polymerization of glycidol itself.[6] Computational studies using DFT have been employed to investigate the reaction barriers and identify the main reaction paths, providing insights into how selectivity can be optimized.[7]



#### Conclusion

The thermochemical properties of substituted oxirane methanols, exemplified by glycidol, are defined by the energetic strain of the epoxide ring and the reactivity of the hydroxyl group. Quantitative data from calorimetry and computational studies provide a foundation for assessing the stability and hazards associated with these compounds. Understanding the experimental protocols used to gather this data is essential for its correct interpretation, while mechanistic diagrams of key reactions, such as base-catalyzed ring-opening, are vital for professionals in chemical synthesis and drug development to control and exploit the unique reactivity of this class of molecules.

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